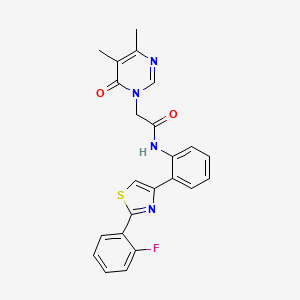
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H19FN4O2S and its molecular weight is 434.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
類似化合物との比較
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenyl)acetamide
2-(4-methyl-5-oxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-(4-methylphenyl)acetamide
2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-N-(2-(thiazol-4-yl)phenyl)acetamide
That should give you a solid start on understanding the many facets of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide. Fascinating stuff, huh?
生物活性
The compound 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that incorporates several pharmacophores, including a pyrimidine ring, a thiazole moiety, and an acetamide group. Its molecular formula is C19H19FN4O with a molecular weight of approximately 348.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN4O |
| Molecular Weight | 348.38 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit bacterial growth effectively, with minimal inhibitory concentrations (MICs) often in the low micromolar range .
Anti-inflammatory Effects
In addition to antimicrobial properties, thiazole-containing compounds have been investigated for their anti-inflammatory activities. Studies have shown that certain derivatives can reduce inflammation in models of carrageenan-induced edema, indicating potential applications in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The acetamide group may interact with active sites on enzymes, inhibiting their function. This is particularly relevant in the context of bacterial enzymes involved in folate synthesis.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Study 1: Antibacterial Efficacy
A study focusing on various thiazole derivatives found that compounds structurally related to our target showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative had an MIC of 32 µg/mL, suggesting strong potential for further development as an antibacterial agent .
Study 2: Anti-inflammatory Properties
In another investigation, thiazole derivatives were tested for their ability to inhibit the production of pro-inflammatory cytokines in vitro. Results indicated that certain compounds could significantly reduce the levels of TNF-alpha and IL-6 in stimulated macrophages, highlighting their potential for treating inflammatory conditions .
Study 3: Molecular Docking Studies
Molecular docking studies have been employed to predict how the compound interacts with target proteins. These studies suggest that the compound binds effectively to the active sites of enzymes involved in bacterial metabolism, providing insights into its mechanism as an antimicrobial agent.
特性
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S/c1-14-15(2)25-13-28(23(14)30)11-21(29)26-19-10-6-4-8-17(19)20-12-31-22(27-20)16-7-3-5-9-18(16)24/h3-10,12-13H,11H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKDZRFTWAOJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













